4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Description
The compound 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative characterized by:
Properties
Molecular Formula |
C22H29NO4S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H29NO4S2/c1-2-3-4-5-6-7-15-27-18-12-10-17(11-13-18)16-19-21(26)23(22(28)29-19)14-8-9-20(24)25/h10-13,16H,2-9,14-15H2,1H3,(H,24,25)/b19-16- |
InChI Key |
IBGWKDNLDLBHBC-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo acid to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and 4-(octyloxy)benzaldehyde.
Final Acidification: The final step involves the acidification of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzylidene group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Key comparisons include:
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Biological Activity
4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features that confer significant biological activity. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a thiazolidinone core fused with a butanoic acid moiety and an octyloxybenzylidene substituent. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing multiple signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The thiazolidinone core is known to bind to enzymes, potentially inhibiting their activity. This interaction is crucial for modulating metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, altering cellular responses and signaling cascades.
- Modulation of Signaling Pathways : It has been shown to affect several critical pathways including:
- TNF Alpha Signaling Pathway
- MAPK Signaling Pathway
- Wnt Signaling Pathway
- PPAR Alpha Pathway
Biological Activities
Research highlights several biological activities associated with this compound:
- Anticancer Properties : Studies indicate that derivatives of thiazolidinones exhibit significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating a broad spectrum of antimicrobial activity.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones, including this compound, significantly inhibited the proliferation of breast cancer cells. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmacology Reports indicated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.
Synthesis and Optimization
The synthesis of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves several steps:
- Formation of Thiazolidinone Ring : Reaction of thiosemicarbazide with a suitable aldehyde.
- Introduction of Octyloxy Group : Utilizing a benzylidene condensation reaction.
- Final Coupling with Butanoic Acid : Achieved through esterification or amidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
